N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
Description
N-Ethylpentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-amine is a polycyclic amine derivative characterized by a rigid pentacyclic scaffold. This structure is derived from Cookson’s diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione), a key intermediate synthesized via photocyclization of the Diels-Alder adduct of p-benzoquinone and cyclopentadiene . The ethylamine substituent at the 4-position introduces steric and electronic effects that modulate biological activity, particularly in neurological and calcium channel modulation contexts . The compound’s rigid geometry mimics natural ligands like amantadine, making it a candidate for studying dopamine transport and neuroprotection .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-ethylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C13H19N/c1-2-14-13-11-7-3-5-6-4-8(9(5)11)12(13)10(6)7/h5-14H,2-4H2,1H3 |
InChI Key |
SQYVCMYMLVDROO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C2C3CC4C2C5C1C3C4C5 |
Origin of Product |
United States |
Preparation Methods
Formation of Pentacycloundecane Skeleton
The pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane core is typically synthesized via multi-step cyclization reactions involving:
- Intramolecular cycloadditions.
- Ring-closing metathesis.
- Stepwise construction from smaller bicyclic or tricyclic precursors.
While specific synthetic routes for the pentacycloundecane skeleton are specialized, literature suggests that these methods rely on careful control of stereochemistry and ring strain to achieve the desired fused ring system.
Introduction of the Amino Group at the 4-Position
Direct Amination Techniques
Primary amines can be introduced by:
Alkylation of ammonia or amine nucleophiles : Direct alkylation of ammonia with alkyl halides can yield primary amines, but often leads to over-alkylation and mixtures. To avoid this, alternative methods such as nucleophilic substitution with protected amine derivatives are preferred.
Gabriel synthesis : This involves the nucleophilic substitution of alkyl halides with phthalimide anion followed by hydrazinolysis to yield primary amines. This method is useful for preparing pure primary amines without over-alkylation.
Reduction of nitriles or azides : Alkyl halides can be converted to nitriles or azides, which upon reduction yield primary amines without carbon chain alteration.
Specific Application to Pentacycloundecane
For pentacycloundecane derivatives, the amine group at the 4-position can be introduced by:
Functionalization of a suitable precursor bearing a leaving group at the 4-position (e.g., halide or tosylate), followed by nucleophilic substitution with ammonia or an amine source.
Alternatively, direct C–H amination strategies using transition metal catalysis have been developed for unprotected primary amines, enabling selective functionalization at specific ring positions.
Ethylation of the Amino Group
Alkylation of Primary Amines
The conversion of the primary amine to the N-ethyl derivative involves alkylation with ethyl halides under controlled conditions:
Stepwise alkylation : Primary amine reacts with ethyl bromide or ethyl iodide to form secondary amine (N-ethyl derivative).
Control of over-alkylation : Excess ammonia or amine is used to suppress formation of tertiary amines or quaternary ammonium salts.
Alternative reductive amination : Reaction of the primary amine with acetaldehyde followed by reduction can also yield the N-ethyl amine selectively.
Summary Table of Preparation Methods
Research Results and Experimental Notes
Direct alkylation of ammonia with alkyl halides often results in mixtures; thus, two-step methods like Gabriel synthesis or azide reduction are preferred for primary amines to ensure purity and yield.
The pentacyclic framework poses synthetic challenges due to ring strain and stereochemistry, necessitating advanced cyclization techniques and careful reaction condition optimization.
Recent advances in C–H functionalization allow for selective amination of unprotected primary amines, which could be adapted for functionalizing the pentacycloundecane core at the 4-position.
Ethylation of the primary amine is typically performed under conditions that minimize over-alkylation, using excess ammonia or amine to scavenge reactive intermediates and prevent formation of tertiary amines or quaternary salts.
Chemical Reactions Analysis
Types of Reactions
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives .
Scientific Research Applications
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective properties.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is primarily through its interaction with specific molecular targets. It has been shown to interact with neuroreceptors, potentially modulating neurotransmitter release and uptake . This interaction may involve binding to receptor sites and altering signal transduction pathways, leading to neuroprotective effects .
Comparison with Similar Compounds
Key Structural Insights :
- Substituent Effects : Phenethyl groups improve dopamine uptake inhibition over benzyl analogs, likely due to enhanced lipophilicity and steric bulk . Aliphatic chains (e.g., cyclohexyl) in D3-trishomocubyl derivatives retain anti-Parkinson activity but lack MAO-B inhibition .
- Bridging Motifs : Oxa- and aza-bridged derivatives exhibit distinct calcium channel blocking profiles. Oxa-bridged compounds (e.g., 7a) show stronger LTCC inhibition than aza-bridged analogs, attributed to improved geometric fit within channel pores .
- Electron-Withdrawing Groups : Nitrobenzoate esters (e.g., Compounds 5–8) enhance bioactivity by increasing electrophilicity and membrane permeability .
Pharmacological Profiles
- Dopaminergic Activity : N-Ethylpentacycloundecan-4-amine analogs show IC₅₀ values 2–3× lower than amantadine, suggesting superior dopamine transporter (DAT) binding .
- Calcium Channel Modulation: Oxa-bridged derivatives (e.g., 7a) exhibit IC₅₀ values comparable to verapamil (0.328 µM), a known LTCC blocker .
- Neuroprotection : Compounds attenuate peroxide-induced cell death in PC12 cells by 50–70% at 100 µM, linked to calcium influx suppression .
Q & A
Q. Advanced Research Focus
- Molecular mechanics (MM) : AMBER or CHARMM force fields model cage strain energy (e.g., 25–30 kcal/mol for pentacyclo frameworks) .
- DFT calculations : B3LYP/6-31G(d) optimizes transition states during epoxide ring-opening reactions (ΔG‡ ≈18 kcal/mol) .
- MD simulations : Assess solvent interactions (e.g., water vs. DMSO) to predict solubility .
How can contradictions in reported biological data (e.g., toxicity vs. efficacy) be resolved?
Q. Advanced Research Focus
- Dose-response profiling : Identify therapeutic windows (e.g., N-ethylpentacyclo-amine shows anti-Parkinson activity at 10 mg/kg but hepatotoxicity at >50 mg/kg) .
- Metabolite analysis : LC-MS/MS detects reactive intermediates (e.g., hydroxylamine derivatives) responsible for off-target effects .
- Species-specific assays : Compare rodent vs. human cell lines to validate translational relevance .
What are the key challenges in scaling up synthesis while maintaining stereochemical purity?
Q. Advanced Research Focus
- Chiral resolution : Use (+)- or (-)-diethyl tartrate to separate enantiomers (ee >98%) .
- Batch vs. flow chemistry : Continuous flow systems reduce epimerization risks during reductive amination .
- Byproduct mitigation : Silica gel chromatography removes tricyclic byproducts (Rf = 0.3 vs. 0.5 for target compound) .
How does the thermodynamic stability of pentacyclic amines compare to other cage compounds?
Q. Advanced Research Focus
- Strain energy analysis : Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane derivatives exhibit lower strain (~20 kcal/mol) than cubanes (~50 kcal/mol), enhancing thermal stability .
- DSC/TGA : Decomposition onset at 220°C (vs. 180°C for homocubanes) .
- Hydrolytic stability : Resistant to acidic conditions (pH 3–7) due to steric protection of the amine group .
What are the best practices for handling reactive intermediates during synthesis?
Q. Methodological Guidance
- Schiff base stabilization : Use anhydrous MgSO₄ to trap water in imine intermediates .
- Low-temperature work : Conduct lithiation steps at -78°C to prevent cage fragmentation .
- Inert atmosphere : Argon/N₂ gloveboxes prevent oxidation of borohydride reagents .
Which structural analogs of N-ethylpentacyclo-undecan-4-amine are critical for comparative studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
